molecular formula C19H20F2N2O6S2 B1262452 1-(2,6-difluorophenyl)sulfonyl-4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazine

1-(2,6-difluorophenyl)sulfonyl-4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazine

Cat. No. B1262452
M. Wt: 474.5 g/mol
InChI Key: CDORNJFFLVOQTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-difluorophenyl)sulfonyl-4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazine is a sulfonamide.

Scientific Research Applications

  • Cancer Cell Inhibition : A study by Kumar et al. (2007) synthesized 1-benzhydryl-sulfonyl-piperazine derivatives and evaluated their efficacy in inhibiting MDA-MB-231 breast cancer cell proliferation. One of the compounds showed significant inhibitory activity, indicating the potential of these derivatives in cancer treatment Kumar et al., 2007.

  • Antimicrobial and Antioxidant Activities : Mallesha and Mohana (2011) synthesized novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives and evaluated them for antibacterial, antifungal, and antioxidant activities. One compound showed significant antimicrobial activity against pathogenic strains, while another exhibited moderate antioxidant activity Mallesha & Mohana, 2011.

  • Glucan Synthase Inhibition : Ting et al. (2011) identified a compound as a β-1,3-glucan synthase inhibitor, showing efficacy in a mouse model of Candida glabrata infection. This highlights its potential in addressing fungal infections Ting et al., 2011.

  • Crystal Structure Studies : Kumara et al. (2017) conducted crystal structure studies and density functional theory (DFT) calculations on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives. Their findings contribute to understanding the reactive sites of these molecules Kumara et al., 2017.

  • Antibacterial Agents : A study by Matsumoto and Minami (1975) involved the preparation of antibacterial compounds including piperazine derivatives. They found specific compounds to be effective against gram-negative bacteria, including Pseudomonas aeruginosa Matsumoto & Minami, 1975.

  • Adenosine Receptor Antagonism : Borrmann et al. (2009) developed 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines as adenosine A2B receptor antagonists. They identified compounds with subnanomolar affinity and high selectivity, useful for labeling A2B receptors Borrmann et al., 2009.

properties

Molecular Formula

C19H20F2N2O6S2

Molecular Weight

474.5 g/mol

IUPAC Name

1-(2,6-difluorophenyl)sulfonyl-4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazine

InChI

InChI=1S/C19H20F2N2O6S2/c20-15-3-1-4-16(21)19(15)31(26,27)23-9-7-22(8-10-23)30(24,25)14-5-6-17-18(13-14)29-12-2-11-28-17/h1,3-6,13H,2,7-12H2

InChI Key

CDORNJFFLVOQTD-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCN(CC3)S(=O)(=O)C4=C(C=CC=C4F)F)OC1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,6-difluorophenyl)sulfonyl-4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazine
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1-(2,6-difluorophenyl)sulfonyl-4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazine
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1-(2,6-difluorophenyl)sulfonyl-4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazine
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1-(2,6-difluorophenyl)sulfonyl-4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazine
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1-(2,6-difluorophenyl)sulfonyl-4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazine

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